4-Methyl-8-(4-methylphenyl)-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-8-(4-methylphenyl)-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. This compound is characterized by its unique structure, which includes a pyrazolo[5,1-c][1,2,4]triazine core substituted with methyl, methylphenyl, and methylsulfonyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-Methyl-8-(4-methylphenyl)-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[5,1-c][1,2,4]triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methyl group: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the 4-methylphenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Incorporation of the methylsulfonyl group: This step often involves the use of methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
4-Methyl-8-(4-methylphenyl)-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-8-(4-methylphenyl)-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Methyl-8-(4-methylphenyl)-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
4-Methyl-8-(4-methylphenyl)-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine can be compared with other similar compounds, such as:
4-Methyl-N-(5-(((4-methylphenyl)sulfonyl)amino)-1-naphthyl)benzenesulfonamide: This compound also contains a methylsulfonyl group and exhibits similar chemical reactivity.
N-(4-Methyl-3-(methylsulfonyl)phenyl)-3-thiophenecarboxamide: Another sulfonyl-containing compound with potential biological activities.
4-Methyl-N-[4-(methylsulfonyl)phenyl]benzenemethanamine: Shares structural similarities and is used in similar research applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C14H14N4O2S |
---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
4-methyl-8-(4-methylphenyl)-3-methylsulfonylpyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C14H14N4O2S/c1-9-4-6-11(7-5-9)12-8-15-18-10(2)14(21(3,19)20)17-16-13(12)18/h4-8H,1-3H3 |
InChI Key |
QMRJDPZKSIXDME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.